molecular formula C8H5F5 B1390645 1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene CAS No. 1092350-16-7

1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1390645
CAS No.: 1092350-16-7
M. Wt: 196.12 g/mol
InChI Key: JOUUDFQQSQBLKL-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5 and a molecular weight of 196.12 g/mol . This compound is characterized by the presence of two fluorine atoms on the benzene ring and a trifluoroethyl group attached to the fourth position of the ring. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

The synthesis of 1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene typically involves the introduction of fluorine atoms into the benzene ring and the attachment of the trifluoroethyl group. One common method involves the reaction of 1,2-difluorobenzene with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. similar compounds are often produced using fluorination reactions involving elemental fluorine or fluorinating agents such as sulfur tetrafluoride.

Chemical Reactions Analysis

1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoroethyl group yields trifluoroacetic acid, while substitution reactions can introduce a wide range of functional groups onto the benzene ring.

Scientific Research Applications

1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene is primarily used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and modifications . Additionally, its unique fluorinated structure makes it useful in NMR spectroscopy for studying molecular dynamics and interactions .

In the field of medicinal chemistry, fluorinated compounds like this compound are often used as building blocks for the synthesis of pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules .

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene is not well-documented, as it is primarily used as a research tool rather than a therapeutic agent. its effects are likely mediated through interactions with proteins and other biomolecules. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues, influencing protein structure and function .

Comparison with Similar Compounds

1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene can be compared with other fluorinated aromatic compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions with biomolecules.

Properties

IUPAC Name

1,2-difluoro-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c9-6-2-1-5(3-7(6)10)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUUDFQQSQBLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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